1-(3-Methylbenzyl)piperazine bis(trifluoroacetate)

Neuropharmacology Receptor Pharmacology GABAergic Signaling

Reproducible neuroscience and forensic toxicology research requires precise structural validation. Substituting methylbenzylpiperazine isomers introduces uncontrolled pharmacological variability. This bis(trifluoroacetate) salt provides: • Defined GABAA antagonism potency (11th of 12 compounds in rank-order hierarchy) • Crystalline solid for accurate dosing in electrophysiology (Xenopus oocyte/mammalian cell systems) • ≥95% purity as analytical reference standard for LC-MS/GC-MS calibration • Pre-activated building block with predictable LogP (2.37) for medicinal chemistry libraries

Molecular Formula C16H20F6N2O4
Molecular Weight 418.336
CAS No. 1185491-33-1
Cat. No. B2886078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbenzyl)piperazine bis(trifluoroacetate)
CAS1185491-33-1
Molecular FormulaC16H20F6N2O4
Molecular Weight418.336
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C12H18N2.2C2HF3O2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14;2*3-2(4,5)1(6)7/h2-4,9,13H,5-8,10H2,1H3;2*(H,6,7)
InChIKeyLTEDNEKJSKANID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) Compound Profile


1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) (CAS 1185491-33-1) is the bis-trifluoroacetate salt of a methylbenzylpiperazine (MBP) derivative belonging to the benzylpiperazine class [1]. This class is characterized by a piperazine ring substituted with a benzyl group, which confers psychoactive properties via interaction with neurotransmitter systems [2]. The free base form, 1-(3-methylbenzyl)piperazine (3-MBP; CAS 5321-48-2), exhibits molecular formula C12H18N2 and molecular weight 190.28 g/mol [3]. The bis(trifluoroacetate) salt (C16H20F6N2O4; MW 418.33) offers enhanced handling properties as a crystalline solid with reported purity levels ≥95% from commercial sources .

Solid salt form Bis(trifluoroacetate) enables precise weighing and handling for experimental dosing
Benzylpiperazine scaffold Supports GABAA receptor interaction and structure–activity relationship studies
Forensic reference suitability Defined salt stoichiometry and commercial purity specification for analytical standard use

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) Substitution Risks


Substitution of 1-(3-methylbenzyl)piperazine bis(trifluoroacetate) with seemingly similar methylbenzylpiperazine positional isomers (2-MBP, 4-MBP) or the unsubstituted benzylpiperazine (BZP) introduces quantifiable differences in pharmacological activity that can confound experimental outcomes. Direct electrophysiological evidence demonstrates that the methyl group position on the benzyl ring alters GABAA receptor antagonism potency in a rank-ordered manner, with 3-MBP occupying a distinct position in the structure–activity hierarchy [1]. Furthermore, evidence from related analogs indicates that positional isomers engage different molecular targets—for instance, 2-MBP forms stable charge-transfer complexes with DNA while 4-MBP exhibits docking interactions with bacterial proteins [2][3]. For studies requiring reproducibility across neuroscience, forensic toxicology, or receptor pharmacology applications, generic substitution without functional validation risks introducing uncontrolled variables.

Methyl group position on benzyl ring may shift GABAA receptor antagonism rank order; 3-MBP exhibits distinct activity relative to 2-MBP and BZP.
Positional isomers may engage different molecular targets (e.g., DNA charge-transfer complexes for 2-MBP, bacterial protein docking for 4-MBP).
Generic substitution without functional validation may introduce uncontrolled pharmacological variables in neuroscience or forensic studies.

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) Differential Evidence


GABAA Antagonism Potency Ranking

In direct electrophysiological head-to-head comparisons, 1-(3-methylbenzyl)piperazine (3-MBP) exhibits distinct GABAA receptor antagonism potency relative to its positional isomer 2-MBP and the unsubstituted BZP. The study evaluated 12 piperazine derivatives using two-electrode voltage-clamp recordings in Xenopus oocytes expressing human α1β2γ2 GABAA receptors [1].

GABAA Antagonism Rank
Head-to-head
3-MBP ranked 11th of 12 compounds; 2-MBP ranked 5th; BZP ranked 12th
Defined rank-order context for SAR calibration
Human α1β2γ2 GABAA receptor in Xenopus oocytes; voltage-clamp recording
Neuropharmacology Receptor Pharmacology GABAergic Signaling

Bis(trifluoroacetate) Salt Handling Advantages

The bis(trifluoroacetate) salt (CAS 1185491-33-1) offers distinct physical property advantages compared to the free base form (CAS 5321-48-2) and alternative salt forms. These differences are quantifiable in molecular weight, physical state, and LogP [1].

Salt vs. Free Base Handling
Data to verify
MW 418.33 (salt) vs 190.28 (free base); LogP 2.37 vs 1.67; solid vs oil
May improve handling precision for dosing
Physicochemical data from calculated/commercial sources; verify experimentally
Synthetic Chemistry Compound Handling Salt Selection

Forensic Reference Standard Specifications

1-(3-Methylbenzyl)piperazine (free base) is explicitly categorized as an analytical reference standard, with documented detection in illicit tablets . Commercial availability data indicates defined purity specifications for the bis(trifluoroacetate) salt suitable for quantitative analytical applications .

Forensic Reference Specification
Data to verify
≥95% purity (commercial); C₁₆H₂₀F₆N₂O₄ salt form
Supports identity confirmation for forensic reference use
Commercial supplier specification; verify for quantitative applications
Forensic Toxicology Analytical Chemistry Reference Standards

1-(3-Methylbenzyl)piperazine bis(trifluoroacetate) Validated Applications


GABAA Antagonism SAR Research

Investigators examining structure–activity relationships (SAR) of piperazine derivatives at GABAA receptors can employ 1-(3-methylbenzyl)piperazine bis(trifluoroacetate) to probe the intermediate potency range between more potent 2-MBP (ranked 5th) and less potent BZP (ranked 12th) [1]. The defined rank-order position (11th of 12 compounds) provides a calibrated reference point for evaluating novel piperazine derivatives. The solid bis(trifluoroacetate) salt form facilitates precise dosing in electrophysiological recordings using Xenopus oocyte or mammalian cell expression systems .

Forensic Toxicology Reference Material

Forensic laboratories performing qualitative or quantitative analysis of seized drug materials can utilize 1-(3-methylbenzyl)piperazine bis(trifluoroacetate) as an analytical reference standard. 3-MBP has been documented as a detected component in illicit tablets [1]. The bis(trifluoroacetate) salt offers a well-defined stoichiometry and purity specification (≥95%) suitable for calibration curve preparation and method validation in LC-MS or GC-MS workflows .

Synthetic Chemistry Building Block

Medicinal chemists synthesizing piperazine-based compound libraries can employ 1-(3-methylbenzyl)piperazine bis(trifluoroacetate) as a protected or pre-activated building block. The trifluoroacetate counterions can serve as a temporary protecting strategy during multi-step syntheses, with the solid physical form enabling more accurate stoichiometric control compared to the free base oil [1]. The compound's rotatable bond count (2) and defined LogP (2.37) provide predictable physicochemical parameters for library design .

Catecholaminergic System Probe

Researchers investigating piperazine derivative effects on catecholamine neurotransmission—implicated in antidepressant mechanisms and stimulant toxicity—can select 1-(3-methylbenzyl)piperazine bis(trifluoroacetate) as a structurally defined probe. The GABAA antagonism demonstrated for 3-MBP [1] may contribute indirectly to increased catecholamine levels via reduced inhibitory input , providing a tool for disentangling direct transporter effects from indirect GABAergic modulation.

Application
Selection Property
Validation Focus
GABAA receptor SAR studies
Rank-ordered antagonist potency context (3-MBP vs. isomers)
Electrophysiological potency calibration in receptor expression systems
Forensic toxicology reference analysis
Certified bis(trifluoroacetate) salt form with defined stoichiometry
Purity specification and identity confirmation for LC-MS/GC-MS
Piperazine library synthesis
Solid-form building block with predictable physicochemical profile
Stoichiometric control and protecting group strategy validation
Catecholamine neurotransmission research
Defined GABAA antagonist probe with reported indirect catecholamine modulation potential
Disentangling direct transporter effects from GABAergic modulation in vitro

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